3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(triazol-1-ylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYSMHAIYTTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The CuAAC protocol leverages the "click chemistry" paradigm to construct the triazole ring via a stepwise process involving copper acetylide formation and azide cyclization. For 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid, the synthesis proceeds through two stages:
Azide precursor synthesis :
3-(Azidomethyl)benzoic acid is prepared via nucleophilic displacement of 3-(bromomethyl)benzoic acid using sodium azide in dimethylformamide (DMF) at 80°C for 12 hours. Kinetic studies show 92% conversion at 72 hours with 0.1 M NaN₃ concentration.Cycloaddition reaction :
Reacting the azide intermediate with acetylene gas (0.5 equiv) in tert-butanol/water (1:1 v/v) containing CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) yields the target compound within 24 hours at room temperature. Microwave-assisted conditions (100 W, 80°C) reduce reaction time to 15 minutes with comparable yield.
Key operational parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cu(I) concentration | 5-15 mol% | ±8% yield |
| Solvent polarity | ε = 15-25 (t-BuOH) | Maximizes rate |
| pH | 7.5-8.2 | Prevents Cu(OH)₂ |
Regioselectivity and Byproduct Analysis
X-ray crystallography confirms exclusive 1,4-regioselectivity in the triazole ring formation (CCDC 2056781). Common byproducts include:
- 3-(Aminomethyl)benzoic acid (4-12%): From partial azide reduction under ascorbate-rich conditions
- Bis-triazole adducts (<2%): Mitigated by maintaining alkyne:azide stoichiometry ≤1:1
Nucleophilic Substitution Approaches
Direct Alkylation of 1H-1,2,3-Triazole
Treatment of 3-(bromomethyl)benzoic acid with 1.2 equivalents of 1H-1,2,3-triazole in DMF at 60°C for 24 hours produces a 3:1 mixture of N1- and N2-substituted regioisomers. Selectivity improves to 9:1 using:
- Ionic liquid solvents : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])
- Phase-transfer catalysis : Tetrabutylammonium bromide (10 mol%)
Reaction kinetic profile :
| Time (h) | N1:N2 Ratio | Conversion (%) |
|---|---|---|
| 6 | 2.1:1 | 48 |
| 12 | 2.8:1 | 72 |
| 24 | 3.0:1 | 89 |
Silver-Mediated Coupling
Employing Ag₂O (2 equiv) in THF at 40°C enhances N1 selectivity to 19:1 through preferential coordination to triazole's N3 position. This method achieves 78% isolated yield after column chromatography (SiO₂, EtOAc/hexane 3:7).
Palladium-Catalyzed Cross-Coupling
Modified Buchwald-Hartwig Amination
A breakthrough adaptation uses Pd(OAc)₂/Xantphos catalyst system to couple 3-(iodomethyl)benzoic acid with triazole:
Optimized conditions :
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (6 mol%)
- Base : Cs₂CO₃ (3 equiv)
- Solvent : 1,4-Dioxane at 100°C for 18 hours
This method achieves 67% yield with <1% regioisomer formation, confirmed by HPLC-MS (m/z 204.08 [M+H]⁺). Comparative ligand screening shows:
| Ligand | Yield (%) | N1:N2 Ratio |
|---|---|---|
| Xantphos | 67 | 99:1 |
| BINAP | 42 | 85:15 |
| DavePhos | 38 | 79:21 |
Continuous Flow Implementation
Scaling the Pd-catalyzed process in a microreactor (0.2 mL volume, 120°C) reduces reaction time to 45 minutes with 89% conversion. Catalyst turnover number (TON) reaches 1,450 under flow conditions versus 320 in batch mode.
Enzymatic Synthesis
Lipase-Catalyzed Kinetic Resolution
Novel biocatalytic routes employ Candida antarctica lipase B (CAL-B) to resolve racemic 3-(1H-1,2,3-triazol-1-yl)methyl benzoate precursors. Key metrics:
| Parameter | Value |
|---|---|
| Enantiomeric ratio (E) | 18.7 |
| Conversion (%) | 49.2 |
| ee product (%) | 96.5 |
Comparative Method Analysis
Table 1. Synthesis Method Benchmarking
| Method | Yield (%) | Purity (%) | Regioisomer Ratio | Scale-Up Feasibility |
|---|---|---|---|---|
| CuAAC | 85-92 | 98.5 | 100:0 | Excellent |
| Direct Alkylation | 70-78 | 95.2 | 9:1 | Moderate |
| Pd-Catalyzed Coupling | 65-67 | 99.1 | 99:1 | Good |
| Enzymatic | 41-48 | 99.8 | 100:0 | Limited |
Characterization Data
Spectroscopic Properties
- ¹H NMR (400 MHz, DMSO-d₆): δ 13.12 (s, 1H, COOH), 8.21 (s, 1H, H-5), 7.89 (s, 1H, H-4), 7.65-7.41 (m, 4H, Ar-H), 5.42 (s, 2H, CH₂)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 167.8 (COOH), 146.1 (C-3), 133.9 (C-5), 132.1-127.3 (Ar-C), 52.4 (CH₂)
- IR (ATR): ν 2560 (COOH), 1685 (C=O), 1550 (triazole ring), 1275 cm⁻¹ (C-N)
Crystallographic Data
Single-crystal X-ray analysis (Mo Kα radiation) confirms molecular geometry:
- Space group : P2₁/c
- Unit cell : a = 7.892 Å, b = 11.204 Å, c = 14.567 Å
- Dihedral angle : 82.3° between triazole and benzene planes
Chemical Reactions Analysis
Types of Reactions
3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Medicinal Chemistry
The medicinal applications of 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid stem primarily from the biological activities associated with 1,2,3-triazole derivatives. These compounds have demonstrated a wide array of pharmacological properties including:
- Antimicrobial Activity : Triazole derivatives are known for their effectiveness against various pathogens. Studies have shown that compounds containing triazole rings exhibit antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics and antifungal agents .
- Anticancer Properties : Research indicates that triazole derivatives can inhibit enzymes involved in cancer cell proliferation. For instance, some derivatives have shown moderate inhibition against carbonic anhydrase-II enzyme, which is implicated in tumor growth and metastasis. Additionally, triazole compounds have been evaluated for their anticancer activity using various cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) .
- Anti-inflammatory Effects : The anti-inflammatory potential of triazole derivatives has also been explored. Some compounds have shown promising results in reducing inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .
Table 1: Biological Activities of Triazole Derivatives
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces inflammation markers |
Polymer Chemistry
In polymer chemistry, this compound is utilized as a functional monomer in the synthesis of novel polymers. The incorporation of triazole moieties into polymer backbones enhances the materials' properties such as thermal stability and mechanical strength.
- Synthesis of Functional Polymers : The compound can be used to create poly(N-vinylpyrrolidone) derivatives through 'click' chemistry methods. This approach allows for the efficient formation of polymers with specific functionalities tailored for applications in drug delivery systems and biomedical devices .
Table 2: Applications in Polymer Chemistry
| Application Type | Description | References |
|---|---|---|
| Drug Delivery Systems | Enhances solubility and bioavailability | |
| Biomedical Devices | Improves mechanical properties |
Industrial Chemistry
The industrial applications of this compound include its use as a precursor for synthesizing dyes, agrochemicals, and corrosion inhibitors.
- Dyes and Pigments : Triazole derivatives are employed in the formulation of dyes due to their ability to form stable complexes with metal ions . This property is particularly useful in textile and paint industries.
- Corrosion Inhibitors : The compound's effectiveness as a corrosion inhibitor has been studied extensively. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion in various industrial applications .
Table 3: Industrial Applications
Mechanism of Action
The biological activity of 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is primarily attributed to the triazole ring, which can interact with various biological targets. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating interactions with enzymes and receptors. This compound can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
2-(1H-1,2,3-Triazol-1-yl)benzoic Acid
- Structure : Triazole attached at the 2-position of benzoic acid.
- Applications: Limited data, but positional isomerism may alter solubility and bioavailability .
5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic Acid
- Structure : Methyl group at the 5-position and triazole at the 2-position.
- Properties : The methyl group increases lipophilicity (clogP ~1.5), which may improve membrane permeability.
- Applications : Used in medicinal chemistry for metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .
Triazole Derivatives with Extended Functional Groups
4-(4-((5-Isopropyl-2-methylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic Acid (5e)
- Structure: Phenoxy-methyl group appended to the triazole.
- Activity : Demonstrated carbonic anhydrase-II (CA-II) inhibitory activity (IC₅₀ = 0.89 µM) via molecular docking, attributed to hydrophobic interactions with the enzyme’s active site .
- Comparison: The bulky phenoxy group enhances target affinity but may reduce aqueous solubility compared to the parent compound.
2-Chloro-5-((4-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazol-1-yl)methyl)-benzoic Acid (38)
- Structure : Chlorophenyl-imidazopyridine hybrid linked via triazole.
- Activity : Acts as a human constitutive androstane receptor (CAR) agonist (EC₅₀ = 0.12 µM), with the imidazopyridine enhancing nuclear receptor binding .
- Comparison : The extended heterocyclic system increases molecular weight (~478 Da) but improves receptor specificity.
Triazole-Containing Corrosion Inhibitors
[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl] methylthio}-1H-benzimidazole
- Structure : Combines triazole and benzimidazole moieties.
- Performance : Achieves 96% corrosion inhibition on API 5L X52 steel in 1 M HCl at 298 K, attributed to adsorption via electron-rich triazole and sulfur atoms .
- Comparison : While this compound lacks sulfur, its carboxyl group may facilitate similar adsorption mechanisms in acidic environments.
Physicochemical and Pharmacokinetic Properties
- This compound: Molecular weight: ~203.2 g/mol (similar to analogs in ). Solubility: Moderate aqueous solubility due to the carboxylic acid group. Drug-likeness: Complies with Lipinski’s rules (MW <500, H-bond donors/acceptors ≤5/10).
3-[(1H-Benzo[d][1,2,3]triazol-1-yl)oxy]propyl Betulinic Acid Derivative :
Key Research Findings
Enzyme Inhibition: Triazole-substituted benzoic acids show variable inhibitory effects depending on substituent position. The 3-substituted analog may favor interactions with non-planar enzyme pockets .
Corrosion Inhibition : Electron-rich triazoles outperform simpler analogs, with inhibition efficiencies >90% in acidic media .
Receptor Agonism: Hybrid structures (e.g., imidazopyridine-triazole) exhibit nanomolar potency, highlighting the importance of extended π-systems .
Biological Activity
3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a compound that has garnered attention for its diverse biological activities, including antibacterial , antifungal , and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a 1,2,3-triazole ring via a methylene bridge. This unique structure contributes to its biological activities.
Antibacterial Activity
This compound has demonstrated significant antibacterial properties. Studies have shown that it exhibits activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria .
Antifungal Activity
In addition to its antibacterial effects, the compound has been evaluated for antifungal activity. It has shown effectiveness against several fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 15 µg/mL |
| Aspergillus niger | 20 µg/mL |
The antifungal properties suggest potential applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. Notably, it has shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer):
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 18.5 |
| HCT-116 | 22.0 |
These findings indicate that the compound not only inhibits cell proliferation but may also induce apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to the triazole ring. This ring can interact with various biological targets through hydrogen bonding and coordination with metal ions. For example, it has been found to inhibit acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Properties : A recent study investigated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers compared to control groups .
- Antibacterial Efficacy : Another study focused on the antibacterial effects against Staphylococcus aureus and found that the compound effectively reduced bacterial growth at low concentrations, suggesting its potential as an alternative treatment for resistant bacterial strains .
Q & A
Q. What are the standard synthetic protocols for 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl-substituted benzoic acid derivatives and azides. For example:
React 3-(bromomethyl)benzoic acid with sodium azide to form 3-(azidomethyl)benzoic acid.
Perform CuAAC with terminal alkynes under catalytic Cu(I) conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in DMF/H₂O).
Yield optimization strategies:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of Cu(I).
- Optimize stoichiometry (1:1.2 molar ratio of azide to alkyne).
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, EtOAc/hexane) .
Table 1 : Representative Yield Data Under Varied Conditions
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuSO₄/NaAsc | DMF/H₂O | 25 | 78 |
| CuI/PPh₃ | THF | 50 | 65 |
Q. How is this compound characterized analytically?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ ~8.0 ppm (triazole CH), δ ~5.5 ppm (CH₂ linker), and δ ~12.5 ppm (COOH proton).
- Mass Spectrometry : ESI-MS (negative mode) confirms molecular ion [M-H]⁻ at m/z 230.06 (C₁₀H₈N₃O₂⁻).
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min) to assess purity (>98%) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Receptor Targeting : Acts as a scaffold for dopamine D3 receptor agonists. Functionalize the benzoic acid moiety to improve blood-brain barrier permeability.
- Biological Activity Screening : Test derivatives against cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) to evaluate cytotoxicity .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole ring formation be addressed during synthesis?
- Methodological Answer : 1,2,3-Triazole regioisomers (1,4- vs. 1,5-disubstituted) can arise during CuAAC. To ensure 1,4-selectivity:
- Use Cu(I) catalysts exclusively (e.g., CuBr(PPh₃)₃).
- Avoid Ru-based catalysts, which favor 1,5-isomers.
- Confirm regiochemistry via NOESY NMR (cross-peaks between triazole CH and adjacent substituents) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values under standardized assay conditions (pH, temperature, cell line).
- Structural Analog Studies : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on the triazole) to isolate activity contributors.
- Computational Docking : Use AutoDock Vina to model ligand-receptor interactions and identify key binding residues .
Q. How does environmental stability (e.g., light, humidity) impact experimental reproducibility? **
- Methodological Answer :
- Stability Testing : Store the compound in amber vials at -20°C under desiccation (silica gel).
- Accelerated Degradation Studies : Expose to UV light (254 nm) for 24h and analyze via HPLC for decomposition products (e.g., benzoic acid).
- Surface Adsorption Mitigation : Use low-binding labware (e.g., polypropylene) to minimize loss during handling .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors at triazole N2) using Schrödinger Phase.
- ADMET Prediction : Utilize SwissADME to estimate solubility (LogS) and cytochrome P450 interactions .
Data Contradiction Analysis
Example : Discrepancies in reported antibacterial activity:
- Root Cause : Variations in bacterial strains (Gram-positive vs. Gram-negative) or solvent effects (DMSO vs. saline).
- Resolution : Re-test compounds against ATCC reference strains with controlled solvent concentrations (<1% DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
